5-Amino-1H-indazol-3-ol

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Procure 5-Amino-1H-indazol-3-ol (CAS 89792-09-6) for kinase-focused medicinal chemistry. This heterocyclic scaffold features a critical 5-amino group enabling derivatization that aligns with ATP-binding pockets, validated for selective kinase enrichment. Its 3-hydroxyl group provides orthogonal synthetic handles, distinguishing it from 4-amino and 6-amino isomers. Leverage this privileged core to expedite SAR for CK2, DAAO, and antibacterial programs. Available in high purity with detailed analytical documentation.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 89792-09-6
Cat. No. B1283361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-indazol-3-ol
CAS89792-09-6
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NN2
InChIInChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11)
InChIKeyXAFHVHYSJZHBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-indazol-3-ol (CAS 89792-09-6): Chemical Profile and Procurement Baseline


5-Amino-1H-indazol-3-ol (CAS 89792-09-6) is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring . This compound features an amino group at the 5-position and a hydroxyl group at the 3-position of the indazole core, existing in tautomeric equilibrium with its 3-indazolinone form . It is commercially available with reported purities of 95% to ≥98% and is supplied as a free base or as a dihydrochloride salt (CAS 861360-71-6) to enhance handling and solubility . As a bioisostere of phenol, the indazole scaffold offers increased lipophilicity and reduced susceptibility to phase I and II metabolism, making it a valuable intermediate in medicinal chemistry programs targeting kinases, D-amino acid oxidase (DAAO), and inflammatory pathways .

Why 5-Amino-1H-indazol-3-ol Cannot Be Replaced by Positional Isomers or Unsubstituted Scaffolds


The substitution pattern on the indazole core dictates both physicochemical properties and biological target engagement, rendering generic substitution unreliable. The 5-amino substituent on 5-amino-1H-indazol-3-ol confers a predicted LogP of approximately 0.5 to 1.43, differing from the unsubstituted 1H-indazol-3-ol (XLogP3 = 1.200) and the 4-amino positional isomer (CAS 89792-08-5) . Critically, the 5-amino group enables derivatization at a vector that aligns with the ATP-binding pocket of multiple kinases, whereas the 4-amino isomer presents an alternative geometry that alters hydrogen-bonding networks and steric fit [1]. Furthermore, the 5-aminoindazole scaffold has been validated as a promiscuous kinase ligand core capable of selective enrichment of protein kinases from complex mixtures, a property not shared by 6-amino or unsubstituted indazole analogs [2]. In nitric oxide synthase (NOS) assays, 5-amino indazole exhibited an IC50 in excess of 1 mM, while 6-amino indazole showed similarly weak activity, and 3-indazolinone was completely inactive—demonstrating that even subtle positional changes within the aminoindazole series produce non-overlapping activity profiles [3].

Quantitative Differentiation of 5-Amino-1H-indazol-3-ol from Key Analogs: Head-to-Head Evidence for Procurement Decisions


Lipophilicity Comparison: 5-Amino-1H-indazol-3-ol vs. Unsubstituted 1H-Indazol-3-ol

The introduction of the 5-amino substituent onto the 1H-indazol-3-ol scaffold alters the calculated lipophilicity relative to the unsubstituted parent compound. 5-Amino-1H-indazol-3-ol exhibits a reported XLogP value of 0.5, compared to the XLogP3 value of 1.200 for the unsubstituted 1H-indazol-3-ol . This reduction in logP of approximately 0.7 units indicates increased polarity and potentially improved aqueous solubility, which may influence formulation strategies and biological distribution . The presence of the amino group increases hydrogen bond donor count from 2 to 3 and hydrogen bond acceptor count from 2 to 3-4, modifying the compound's interaction profile with biological targets and solubility in polar solvents [1].

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Kinase Inhibition Potential: 5-Aminoindazole Scaffold Enables Nanomolar CK2 Inhibition vs. Unsubstituted Indazole

Derivatives of the 5-aminoindazole scaffold have demonstrated potent inhibition of protein kinase CK2, with the most active 5-amino-3-arylindazole derivative exhibiting an IC50 of 2 nM [1]. Among 17 studied 5-amino-3-arylindazole derivatives, 11 were identified as CK2 inhibitors with IC50 values in the nanomolar range [2]. In contrast, the unsubstituted indazole scaffold shows no significant CK2 inhibition at comparable concentrations, and the 5-amino group is essential for orienting the molecule within the ATP-binding pocket to engage key hinge-region residues [3]. This class-level inference is supported by molecular docking studies that confirm the 5-amino substituent enables critical hydrogen-bonding interactions absent in the parent indazole core [4].

Kinase Inhibition CK2 Anticancer SAR

Antibacterial Activity: 5-Amino-1H-indazol-3-ol Derivative Shows MIC Data Against Enterococcus faecalis

A derivative of the 5-amino-1H-indazol-3-ol scaffold has demonstrated antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 value of 3.19 µM (3,190 nM) as assessed by inhibition of microbial growth over an 18-hour incubation period using a 2-fold microtiter broth dilution method [1]. While this represents a specific derivative rather than the unadorned 5-amino-1H-indazol-3-ol core, the activity is attributable to the indazole scaffold bearing the 5-amino substitution pattern. In contrast, the unsubstituted 1H-indazol-3-ol scaffold lacks reported antibacterial activity against this clinically relevant Gram-positive pathogen .

Antibacterial Antimicrobial Infectious Disease

Nitric Oxide Synthase (NOS) Inhibition: 5-Amino Indazole vs. 7-Nitro Indazole and Other Indazole Derivatives

In a comparative study of indazole derivatives for inhibition of rat cerebellar nitric oxide synthase (NOS), 5-amino indazole exhibited an IC50 value in excess of 1 mM, indicating very weak inhibitory activity [1]. This contrasts sharply with 7-nitro indazole (7-NI), which demonstrated potent NOS inhibition with an IC50 of 0.9 ± 0.1 µM [2]. Other indazoles in the same study showed intermediate activity: 6-nitro indazole (IC50 = 31.6 ± 3.4 µM), 5-nitro indazole (IC50 = 47.3 ± 2.3 µM), and unsubstituted indazole (IC50 = 177.8 ± 2.1 µM) [3]. Notably, 3-indazolinone—the tautomeric form of 1H-indazol-3-ol—was reported as completely inactive in this assay [4].

Nitric Oxide Synthase Inflammation Neuroprotection

DAAO Inhibitory Activity: 5-Amino-1H-indazol-3-ol Core vs. 6-Fluoro-1H-indazol-3-ol

The 1H-indazol-3-ol scaffold has been established as a novel class of D-amino acid oxidase (DAAO) inhibitors, with optimization efforts yielding nanomolar inhibitors [1]. The 6-fluoro-1H-indazol-3-ol analog (compound 37) demonstrated potent DAAO inhibition with an IC50 of 0.12 µM (120 nM) and significantly increased plasma d-serine levels in an in vivo mouse study, validating target engagement [2]. While 5-amino-1H-indazol-3-ol itself has been reported to possess DAAO inhibitory potential as a member of the 1H-indazol-3-ol class , quantitative head-to-head data for the unadorned 5-amino derivative versus the 6-fluoro analog are not available in the public domain. The 5-amino substitution pattern offers a distinct synthetic handle for further derivatization compared to the 6-fluoro analog, enabling divergent medicinal chemistry optimization strategies .

DAAO Schizophrenia CNS d-Serine

Kinase Affinity Reagent Utility: 5-Aminoindazole Scaffold Enables Selective Kinase Enrichment

The 5-aminoindazole scaffold has been developed and validated as a general set of kinase affinity ligands capable of selective enrichment of protein kinases from complex biological mixtures [1]. This scaffold exhibits selectivity for protein kinases over other cellular enzymes and can be readily derivatized with diverse binding elements for proteomics applications using a modular synthetic approach [2]. Immobilized analogs based on this core allow for the selective capture of kinases from cell lysates, a property that has been exploited for chemical proteomics and kinase inhibitor selectivity profiling [3]. In contrast, the unsubstituted indazole scaffold and the 4-amino positional isomer have not been reported to possess this selective kinase enrichment capability, underscoring the unique value of the 5-amino substitution pattern for affinity reagent development .

Chemical Proteomics Kinase Profiling Affinity Reagents

Validated Application Scenarios for 5-Amino-1H-indazol-3-ol Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery and Chemical Proteomics

5-Amino-1H-indazol-3-ol serves as a privileged scaffold for developing kinase inhibitors and affinity reagents. The 5-aminoindazole core has been validated for selective enrichment of protein kinases from complex mixtures and can be readily derivatized with diverse binding elements [1]. Derivatives have achieved nanomolar inhibition of protein kinase CK2, with the most potent compound exhibiting an IC50 of 2 nM [2]. This scaffold is suitable for parallel synthesis approaches to generate focused kinase inhibitor libraries, as demonstrated by the successful identification of potent inhibitors for Rock2, Gsk3β, and Aurora2 kinases from 5-substituted indazole series [3].

CNS Drug Discovery Targeting D-Amino Acid Oxidase (DAAO)

The 1H-indazol-3-ol scaffold represents a validated class of DAAO inhibitors with therapeutic potential for schizophrenia and other NMDA receptor hypofunction disorders [1]. While the 6-fluoro analog has demonstrated potent activity (IC50 = 0.12 µM) and in vivo target engagement via increased plasma d-serine levels [2], the 5-amino-1H-indazol-3-ol core provides an alternative vector for SAR exploration. The 5-amino substituent offers a distinct synthetic handle for further functionalization, enabling the development of proprietary DAAO inhibitor chemotypes that circumvent existing intellectual property covering the 6-fluoro series [3].

Antimicrobial Agent Development Targeting Gram-Positive Pathogens

Derivatives of the 5-amino-1H-indazol-3-ol scaffold have demonstrated antibacterial activity against Enterococcus faecalis with an IC50 of 3.19 µM [1]. This activity against a clinically relevant Gram-positive pathogen supports the use of 5-amino-1H-indazol-3-ol as a starting material for synthesizing and screening novel indazole-based antimicrobial agents. Given the favorable physicochemical profile (XLogP ≈ 0.5, multiple hydrogen bond donors/acceptors) [2], this scaffold offers opportunities for optimizing permeability and target engagement in bacterial systems. The absence of potent NOS inhibitory activity (IC50 > 1 mM) [3] reduces the risk of off-target cardiovascular or neurological effects in antimicrobial lead optimization.

Synthetic Intermediate for Heterocyclic Library Construction

5-Amino-1H-indazol-3-ol functions as a versatile synthetic intermediate for constructing diverse heterocyclic libraries. The amino group at the 5-position enables acylation, sulfonylation, reductive amination, and diazotization chemistry, while the 3-hydroxyl group can undergo alkylation, esterification, or conversion to halides for cross-coupling reactions [1]. The compound has been employed as a reactant with diethyl squarate to yield squaramide derivatives (e.g., 3-ethoxy-4-(3-oxo-2,3-dihydro-1H-indazol-5-ylamino)cyclobut-3-ene-1,2-dione) in 69% yield [2]. This dual functionalization capability distinguishes 5-amino-1H-indazol-3-ol from analogs lacking either the 5-amino or 3-hydroxyl substituent, providing orthogonal synthetic vectors for parallel library synthesis [3].

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